DMSO-d6 is a highly valued solvent in nuclear magnetic resonance (NMR) spectroscopy []. Its key advantages include:
Beyond NMR, DMSO-d6 finds applications in other areas of scientific research, such as:
DMSO-d6, also known as Deuterated Dimethyl Sulfoxide or Hexadeuterodimethyl Sulfoxide, is an isotopically modified version of the common solvent Dimethyl Sulfoxide (DMSO). In DMSO-d6, all six hydrogen atoms are replaced with their heavier isotope, deuterium (D) []. This specific modification makes DMSO-d6 a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy [, ].
DMSO-d6 has the chemical formula C₂D₆OS. It features a central sulfur atom bonded to two methyl groups (CD₃) and an oxygen atom (O) in a sulfoxide functional group (S=O). The key feature of its structure is the presence of six deuterium atoms instead of hydrogen atoms on the methyl groups (CD₃) [, ].
This isotopic substitution with deuterium offers two advantages:
SO₂ + CD₃COOH + (CH₃CO)₂O -> (CD₃)₂SO + 2CH₃COOH
DMSO-d6 acts primarily as a solvent in NMR experiments. It does not readily participate in other chemical reactions due to the stability of its sulfoxide functional group.
DMSO-d6 does not have a specific mechanism of action as it primarily functions as an inert solvent in NMR spectroscopy.
DMSO-d6 shares many of the safety concerns of regular DMSO. It is a mild skin irritant and can be harmful if swallowed. It is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DMSO-d6 [].
Here are some additional points to consider:
Irritant